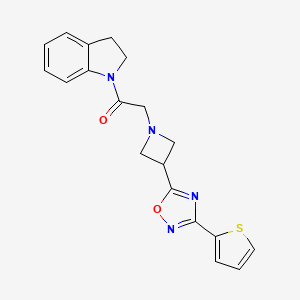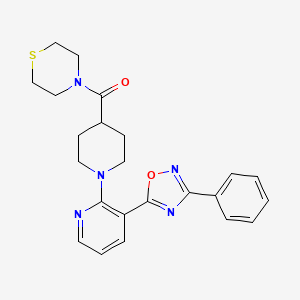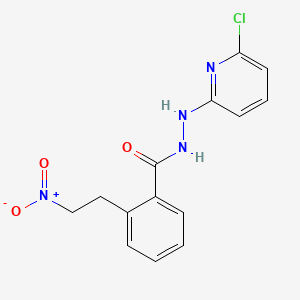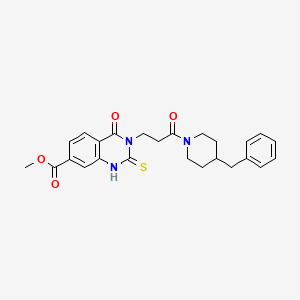![molecular formula C17H19NO4S2 B2701813 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396883-63-8](/img/structure/B2701813.png)
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: is a complex organic compound featuring a cyclopropyl group, a thiophene ring, and a benzo-dioxine sulfonamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Cyclopropylation: : The synthesis begins with the introduction of a cyclopropyl group to an amine precursor. This can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide under basic conditions.
-
Thiophene Introduction: : The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative. Palladium catalysts are typically employed in these reactions.
-
Benzo-dioxine Formation: : The benzo-dioxine moiety is synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under acidic conditions.
-
Sulfonamide Formation: : The final step involves the sulfonation of the benzo-dioxine derivative using sulfonyl chloride in the presence of a base like pyridine or triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For instance, nitration or halogenation can be performed using nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, borane.
Substitution: Nitric acid, halogens, Lewis acid catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonamide group is particularly relevant, as it is a common pharmacophore in many biologically active molecules.
Medicine
Medicinally, this compound could be explored for its potential therapeutic applications. Sulfonamides are known for their antibacterial properties, and the incorporation of the thiophene and benzo-dioxine moieties may enhance its activity or selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-benzenesulfonamide: Lacks the benzo-dioxine moiety, potentially altering its reactivity and biological activity.
N-cyclopropyl-N-(2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: Contains a furan ring instead of a thiophene ring, which may affect its electronic properties and reactivity.
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide: Has a carboxamide group instead of a sulfonamide group, which could influence its solubility and biological interactions.
Uniqueness
The uniqueness of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide lies in its combination of a cyclopropyl group, a thiophene ring, and a benzo-dioxine sulfonamide structure. This combination of functional groups and rings provides a distinct set of chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S2/c19-24(20,15-5-6-16-17(12-15)22-10-9-21-16)18(13-3-4-13)8-7-14-2-1-11-23-14/h1-2,5-6,11-13H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHFMCAUYNZDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxypropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2701731.png)

![4-[(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione](/img/structure/B2701734.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2701736.png)
![1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-3-ylamine](/img/structure/B2701737.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2701738.png)
![6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2701741.png)
![N-(cyanomethyl)-2-[(3-fluoro-4-methoxyphenyl)[(furan-2-yl)methyl]amino]acetamide](/img/structure/B2701744.png)
![3-Cyclopropyl-1-[1-(2,4-dimethylbenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2701746.png)
![7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2701749.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2701751.png)

